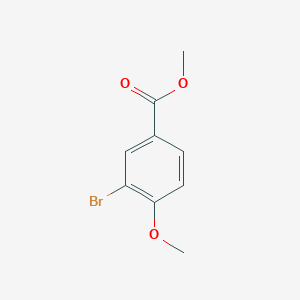![molecular formula C16H16Cl2N4O2 B185499 1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea CAS No. 6269-41-6](/img/structure/B185499.png)
1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is synthesized using specific methods and has been studied for its mechanism of action and physiological effects.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-cancer properties and has been studied for its potential use in cancer therapy. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea involves its ability to inhibit the activity of specific enzymes that are essential for the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea have been studied extensively. This compound has been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea in lab experiments include its ability to selectively target cancer cells and its potential applications in the treatment of neurodegenerative disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea. These include further studies to determine its safety and efficacy in humans, the development of new synthesis methods to improve the purity of the product, and the identification of new potential applications for this compound in the field of medicine. Additionally, further studies are needed to determine the potential side effects of this compound and its interactions with other drugs.
Métodos De Síntesis
The synthesis of 1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea involves the reaction of 4-chlorophenyl isocyanate with 4-chlorophenyl carbamate in the presence of a base. The reaction is carried out under specific conditions, and the resulting product is purified using different methods. The purity of the product is essential for its applications in scientific research.
Propiedades
Número CAS |
6269-41-6 |
|---|---|
Nombre del producto |
1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea |
Fórmula molecular |
C16H16Cl2N4O2 |
Peso molecular |
367.2 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea |
InChI |
InChI=1S/C16H16Cl2N4O2/c17-11-1-5-13(6-2-11)21-15(23)19-9-10-20-16(24)22-14-7-3-12(18)4-8-14/h1-8H,9-10H2,(H2,19,21,23)(H2,20,22,24) |
Clave InChI |
XLUJTXUIQHBVGV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)NCCNC(=O)NC2=CC=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1NC(=O)NCCNC(=O)NC2=CC=C(C=C2)Cl)Cl |
Otros números CAS |
6269-41-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



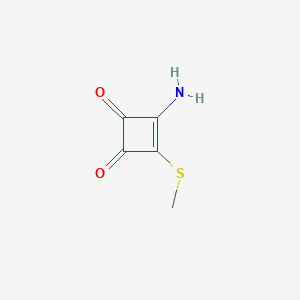
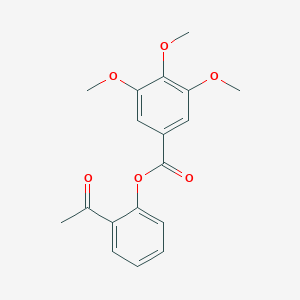
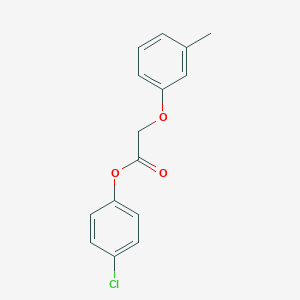
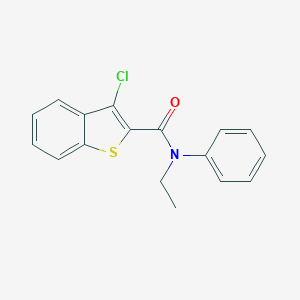
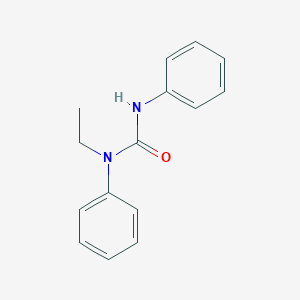
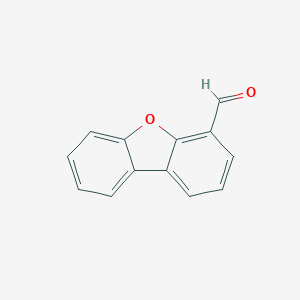
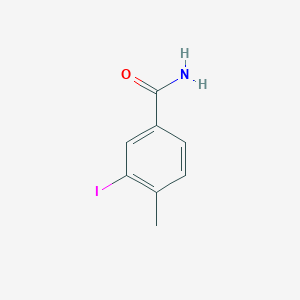
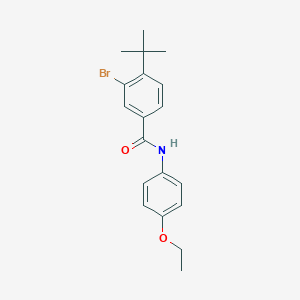
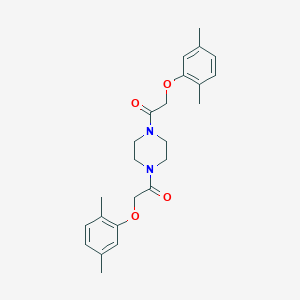
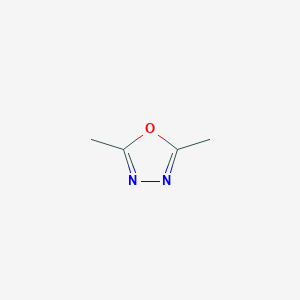
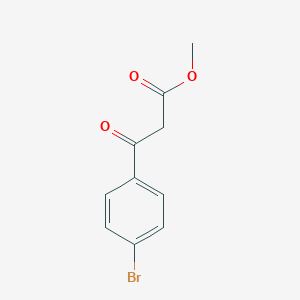
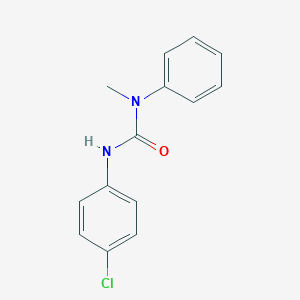
![N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B185438.png)
